molecular formula C11H8N2O2S B019246 1-(4-Nitrophenyl)pyridine-2-thione CAS No. 103983-87-5

1-(4-Nitrophenyl)pyridine-2-thione

Cat. No.: B019246
CAS No.: 103983-87-5
M. Wt: 232.26 g/mol
InChI Key: JQWSROIPRDABNL-UHFFFAOYSA-N
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Description

Triphenylphosphine oxide is an organophosphorus compound with the chemical formula OP(C₆H₅)₃. It is a colorless crystalline solid that is often encountered as a byproduct in reactions involving triphenylphosphine. This compound is known for its stability and is widely used in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylphosphine oxide is typically produced as a byproduct in several organic synthesis reactions, including the Wittig, Staudinger, and Mitsunobu reactions. For example, in the Wittig reaction, triphenylphosphine reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide .

A common synthetic route involves the oxidation of triphenylphosphine using oxidizing agents such as hydrogen peroxide or halogens. The reaction with hydrogen peroxide proceeds as follows:

P(C6H5)3+H2O2OP(C6H5)3+H2O\text{P(C}_6\text{H}_5\text{)}_3 + \text{H}_2\text{O}_2 \rightarrow \text{OP(C}_6\text{H}_5\text{)}_3 + \text{H}_2\text{O} P(C6​H5​)3​+H2​O2​→OP(C6​H5​)3​+H2​O

Industrial Production Methods

In industrial settings, triphenylphosphine oxide can be produced by the controlled oxidation of triphenylphosphine using various oxidizing agents. The process is optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Triphenylphosphine oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of triphenylphosphine is triphenylphosphine oxide itself. In reduction reactions, triphenylphosphine is regenerated .

Scientific Research Applications

Triphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenylphosphine oxide exerts its effects is primarily through its role as a ligand and a stabilizing agent. It can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The oxygen atom in triphenylphosphine oxide is relatively basic, allowing it to interact with acidic hydrogen atoms and other electrophilic species .

Comparison with Similar Compounds

Triphenylphosphine oxide is similar to other phosphine oxides such as:

  • Phosphorus oxychloride (POCl₃)
  • Phosphorus pentachloride (PCl₅)
  • Triphenylphosphine sulfide (P(C₆H₅)₃S)

Compared to these compounds, triphenylphosphine oxide is unique in its stability and its ability to act as a crystallizing agent. Its basicity and rigid backbone make it particularly useful in crystallizing molecules that are otherwise difficult to crystallize .

Properties

CAS No.

103983-87-5

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

1-(4-nitrophenyl)pyridine-2-thione

InChI

InChI=1S/C11H8N2O2S/c14-13(15)10-6-4-9(5-7-10)12-8-2-1-3-11(12)16/h1-8H

InChI Key

JQWSROIPRDABNL-UHFFFAOYSA-N

SMILES

C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

2(1H)-Pyridinethione, 1-(4-nitrophenyl)-

Origin of Product

United States

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